Boc-4-nitro-L-phenylalanine

Catalog No.
S760445
CAS No.
33305-77-0
M.F
C14H18N2O6
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-nitro-L-phenylalanine

CAS Number

33305-77-0

Product Name

Boc-4-nitro-L-phenylalanine

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid

Molecular Formula

C14H18N2O6

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)

InChI Key

XBQADBXCNQPHHY-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Synonyms

33305-77-0;Boc-4-nitro-L-phenylalanine;Boc-Phe(4-NO2)-OH;(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoicacid;Boc-L-4-Nitrophenylalanine;N-Boc-4-nitro-L-phenylalanine;Boc-L-4-NO2-Phe-OH;103451-56-5;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoicacid;N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine;MFCD00038128;SBB064262;(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoicacid;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoicacid;(2S)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-3-(4-nitrophenyl)propanoicacid;Boc-L-4-Nitrophe;AC1ODWBS;N-Boc-p-nitrophenylalanine;N-Boc-4-nitrophenylalanine;Boc-p-nitro-L-phenylalanine;15348_ALDRICH;SCHEMBL199415;(S)-N-boc-4-nitrophenylalanine;15348_FLUKA;CTK3C6188

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Building Block for Peptides:

Boc-4-nitro-L-phenylalanine serves as a valuable building block for the construction of peptides containing the 4-nitrophenylalanine moiety. The "Boc" group (tert-butoxycarbonyl) protects the amino group of the molecule, allowing for selective coupling with other protected amino acids in a controlled manner during peptide chain assembly []. This specific protection strategy enables the incorporation of the 4-nitrophenylalanine unit into various peptide sequences for diverse research purposes.

Studying Protein Function and Drug Design:

The introduction of the 4-nitrophenylalanine group into peptides can be used to probe protein function and aid in drug design. The nitro group possesses unique properties, such as its ability to absorb light at a specific wavelength and act as a hydrogen bond acceptor. Researchers can leverage these properties to:

  • Label peptides for studying their interactions with proteins or other biomolecules [].
  • Introduce conformational constraints within a peptide to mimic specific protein conformations, aiding in the understanding of protein function and the development of drugs that target these conformations [].

Boc-4-nitro-L-phenylalanine is a derivative of the amino acid phenylalanine, distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitro group at the para position of the phenyl ring. This compound is utilized extensively in peptide synthesis due to its unique structural properties, which facilitate various chemical modifications and reactions. The molecular formula of Boc-4-nitro-L-phenylalanine is C${14}$H${18}$N${2}$O${6}$, and it has a molecular weight of 310.31 g/mol .

  • Increasing hydrophobicity due to the aromatic nature of the nitro group [].
  • Introducing a potential site for specific interactions with other molecules due to the nitro group's electron-withdrawing character [].

The specific effects depend on the peptide sequence and the nitro group's position within the peptide structure.

Boc-4-nitro-L-phenylalanine should be handled with care following standard laboratory safety protocols for organic compounds. Specific data on its toxicity is limited, but potential hazards include:

  • Irritation: May irritate skin and eyes upon contact [].
  • Respiratory issues: Inhalation of dust or vapors may irritate the respiratory tract [].

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions, which can be achieved using reducing agents like hydrogen gas in the presence of palladium catalysts.
  • Reduction: The nitro group can be converted to an amino group, leading to the formation of 4-amino-L-phenylalanine derivatives.
  • Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound .

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or other oxidizing agents.
  • Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Boc-4-nitro-L-phenylalanine is primarily employed in biochemical research, particularly in studies related to protein structure and function. Its unique nitro group allows for selective modifications that can influence enzyme activity and protein interactions. This compound has been investigated for its potential role in drug development, especially in designing novel therapeutic agents that target specific biological pathways .

The synthesis of Boc-4-nitro-L-phenylalanine typically involves protecting the amino group of 4-nitro-L-phenylalanine with a Boc group. This process can be achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine, often in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, automated peptide synthesizers and large-scale reactors are used to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and enhance efficiency .

Boc-4-nitro-L-phenylalanine has a diverse range of applications:

  • Chemistry: Serves as a building block in peptide synthesis and as a precursor for various chemical modifications.
  • Biology: Used in studying protein interactions and enzyme inhibitors.
  • Medicine: Investigated for potential uses in drug development.
  • Industry: Employed in producing specialty chemicals and as an intermediate in synthesizing complex molecules .

Several compounds share structural similarities with Boc-4-nitro-L-phenylalanine. Here are some notable examples:

Compound NameKey Features
Boc-4-amino-L-phenylalanineContains an amino group instead of a nitro group.
Boc-4-chloro-L-phenylalanineFeatures a chloro group instead of a nitro group.
Boc-4-methoxy-L-phenylalanineContains a methoxy group instead of a nitro group.

Uniqueness

Boc-4-nitro-L-phenylalanine stands out due to its nitro group's ability to undergo various chemical transformations, making it versatile for synthesizing diverse peptides and proteins while also facilitating biochemical studies .

Molecular Structure and Configuration

Boc-4-nitro-L-phenylalanine represents a sophisticated amino acid derivative characterized by its complex three-dimensional architecture and specific stereochemical configuration [1] [2]. The compound exhibits a linear molecular backbone extending from the tert-butyloxycarbonyl protecting group through the amino acid core to the carboxylic acid terminus [3]. The molecular structure incorporates three distinct functional domains: the bulky tert-butyloxycarbonyl protective moiety, the central chiral amino acid framework, and the para-nitro substituted phenyl ring system [1] [7].

L-Stereochemistry and Chiral Properties

The stereochemical configuration of Boc-4-nitro-L-phenylalanine is definitively established through its L-configuration at the alpha-carbon center [1] [4]. This chiral center adopts the (S)-absolute configuration according to Cahn-Ingold-Prelog nomenclature, consistent with the naturally occurring L-amino acid series [2] [7]. The compound exhibits characteristic optical activity with a specific rotation of [α]₂₀ᴅ +8±1° measured at a concentration of 1% in methanol [4] [7] [17].

The chiral properties manifest through the tetrahedral geometry surrounding the alpha-carbon, where the amino group, carboxyl group, hydrogen atom, and para-nitrophenyl side chain occupy distinct spatial positions [1] [3]. This stereochemical arrangement is crucial for maintaining the compound's biological relevance and synthetic utility in peptide chemistry applications [4] [5].

Para-Nitro Phenyl Ring Characteristics

The para-nitro phenyl ring system constitutes a critical structural element that significantly influences the compound's electronic and chemical properties [9] [11]. The nitro group occupies the para position relative to the methylene bridge connecting to the amino acid backbone, creating a linear arrangement that maximizes conjugation effects [13] [23].

The phenyl ring maintains planarity with the nitro substituent, facilitating extensive π-electron delocalization throughout the aromatic system [11] [14]. The nitro group adopts a coplanar orientation with the benzene ring, optimizing orbital overlap for resonance stabilization [25]. This geometric arrangement creates a highly polarized aromatic system where electron density is significantly depleted from the ring and concentrated on the nitro group oxygen atoms [11] [23].

The para-substitution pattern generates symmetric electron withdrawal effects, creating uniform charge distribution across the aromatic framework [14] [25]. This configuration enhances the stability of the nitro-aromatic system while maintaining accessibility for chemical transformations and molecular recognition processes [9] [13].

tert-Butyloxycarbonyl Group Geometry

The tert-butyloxycarbonyl protecting group exhibits characteristic geometric features that influence both the compound's stability and reactivity profile [32]. The protecting group adopts a trans conformation around the carbamate linkage, with the carbonyl oxygen and tert-butyl group positioned on opposite sides of the nitrogen center [12] [32].

The tert-butyl moiety displays a rigid tetrahedral geometry with the three methyl groups arranged in a staggered conformation to minimize steric interactions [12] [32]. This bulky substituent creates significant steric hindrance around the amino nitrogen, effectively blocking unwanted side reactions during synthetic procedures [32].

The carbamate carbonyl group maintains coplanarity with the nitrogen atom, facilitating resonance stabilization between the nitrogen lone pair and the carbonyl π-system [12] [32]. This electronic delocalization contributes to the remarkable stability of the Boc protecting group under neutral and basic conditions [32].

Physicochemical Properties

Molecular Formula (C₁₄H₁₈N₂O₆) and Weight (310.3 g/mol)

The molecular composition of Boc-4-nitro-L-phenylalanine is precisely defined by the formula C₁₄H₁₈N₂O₆, corresponding to a molecular weight of 310.3 g/mol [1] [2] [3]. This empirical formula reflects the compound's complex architecture incorporating fourteen carbon atoms distributed across the aromatic ring, aliphatic backbone, and tert-butyl protecting group [1] [7].

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₆ [1] [2] [3]
Molecular Weight310.3 g/mol [1] [2] [3]
CAS Number33305-77-0 [1] [2] [3]
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N+[O-])C(=O)O [2] [7]
InChI KeyXBQADBXCNQPHHY-NSHDSACASA-N [2] [7]

The nitrogen content comprises two distinct environments: the carbamate nitrogen of the protecting group and the nitro group nitrogen attached to the aromatic ring [1] [11]. The six oxygen atoms are distributed among the carboxylic acid, carbamate carbonyl, tert-butyl ester, and the two nitro group oxygens [2] [3].

Melting Point (105-107°C) and Thermal Behavior

Boc-4-nitro-L-phenylalanine exhibits a well-defined melting point in the range of 105-107°C, with literature values varying slightly between 107-113°C depending on purity and measurement conditions [3] [15] [16]. This thermal transition represents a true melting process rather than decomposition, indicating the compound's thermal stability within this temperature range [31] [34].

The thermal behavior analysis reveals that the compound maintains structural integrity up to its melting point, beyond which gradual decomposition processes begin to occur [31] [34]. Differential scanning calorimetry studies indicate an endothermic melting transition followed by exothermic decomposition at elevated temperatures [34]. The thermal decomposition pathway typically involves initial loss of the tert-butyl group, followed by decarboxylation and subsequent breakdown of the nitro-aromatic system [31] [34].

The relatively low melting point compared to unprotected amino acids reflects the influence of the bulky tert-butyloxycarbonyl group, which disrupts intermolecular hydrogen bonding networks and reduces crystal packing efficiency [32] [34].

Optical Rotation ([α]₂₀ᴅ +8±1°, c = 1% in methanol)

The optical rotation of Boc-4-nitro-L-phenylalanine provides definitive confirmation of its chiral nature and stereochemical purity [4] [7] [17]. The specific rotation value of [α]₂₀ᴅ +8±1° measured at 20°C using the sodium D-line with a 1% concentration in methanol represents a characteristic property of the L-enantiomer [4] [17] [20].

This positive rotation indicates that the compound rotates plane-polarized light in a clockwise direction, consistent with the L-configuration of the amino acid backbone [4] [19]. The magnitude of rotation reflects contributions from both the chiral center and the aromatic chromophore, with the nitro group providing additional optical activity through its interaction with the chiral environment [19] [20].

The optical rotation serves as a critical quality control parameter for assessing enantiomeric purity and detecting potential racemization during synthesis or storage [4] [17]. Variations in the rotation value can indicate the presence of the D-enantiomer or other impurities that affect the compound's stereochemical integrity [19] [20].

Solubility Profile in Organic and Aqueous Systems

The solubility characteristics of Boc-4-nitro-L-phenylalanine reflect its amphiphilic nature, combining hydrophobic aromatic and aliphatic regions with polar functional groups [17] [18] [19]. The compound demonstrates excellent solubility in polar organic solvents including methanol, where it readily dissolves to form clear solutions suitable for optical rotation measurements [17] [20].

Chloroform and ethyl acetate also provide effective solvation for the compound, reflecting the influence of the aromatic nitro group and the tert-butyl moiety in promoting organic solvent compatibility [18] [19]. The carboxylic acid functionality contributes to limited solubility in more polar systems while maintaining sufficient polarity for organic synthesis applications [17] [18].

Aqueous solubility is significantly reduced compared to unprotected amino acids due to the hydrophobic tert-butyloxycarbonyl protecting group and the nitro-substituted aromatic ring [18] [19]. This solubility profile is advantageous for synthetic applications where selective extraction and purification procedures are employed [17] [20].

Electronic Structure and Resonance Effects

Impact of Nitro Group on Electron Distribution

The nitro group in Boc-4-nitro-L-phenylalanine functions as a powerful electron-withdrawing substituent that dramatically alters the electronic structure of the aromatic ring system [11] [23] [25]. The electron-withdrawing effect operates through both inductive and resonance mechanisms, creating a synergistic depletion of electron density from the benzene ring [11] [22] [23].

The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms within the nitro group, which polarize the carbon-nitrogen bond and create a partial positive charge on the aromatic carbon [11] [22]. This polarization propagates through the σ-bond framework, affecting the entire aromatic system [22] [23].

Effect TypeMechanismStrengthDistance Dependence
Inductive Effectσ-bond polarization through electronegativityModerateDecreases with distance
Resonance Effectπ-electron withdrawal through conjugationStrongEffective through conjugated system
Combined EffectBoth inductive and resonance effectsVery strong (reinforcing)Most pronounced at ortho/para positions

The resonance effect provides the dominant contribution to electron withdrawal, involving delocalization of π-electrons from the aromatic ring into the π-system of the nitro group [23] [25]. This delocalization creates canonical resonance structures where positive charge develops on the aromatic carbons, particularly at the ortho and para positions relative to the nitro substituent [11] [25].

Influence on Carboxylic Acid pKa

The electron-withdrawing nitro group significantly affects the acidity of the carboxylic acid functionality in Boc-4-nitro-L-phenylalanine through its influence on the stability of the carboxylate anion [21] [22]. The predicted pKa value of 10.79±0.46 reflects the combined effects of the nitro substituent and the protecting group on the ionization behavior [18] [22].

The nitro group enhances carboxylic acid acidity by stabilizing the conjugate base through electron withdrawal, which reduces the electron density on the carboxylate oxygens and facilitates proton dissociation [21] [22]. This effect is transmitted through the aromatic π-system and the methylene bridge connecting the ring to the amino acid backbone [22] [23].

Comparative analysis with substituted benzoic acids demonstrates that para-nitro substitution typically lowers the pKa by approximately 0.8 units compared to the unsubstituted parent compound [21] [22]. The presence of the amino acid backbone and protecting group modulates this effect, resulting in the observed pKa value that reflects the unique electronic environment of this specific derivative [18] [21].

Electronic Density Distribution Analysis

Electronic density distribution analysis reveals the profound impact of the nitro group on the molecular electrostatic potential and charge distribution throughout Boc-4-nitro-L-phenylalanine [14] [25]. The aromatic ring exhibits significantly reduced electron density, particularly at positions ortho and para to the nitro substituent where resonance effects are most pronounced [25].

Electrostatic potential mapping demonstrates that the nitro group oxygen atoms carry substantial negative charge density, while the aromatic carbons display positive electrostatic potential [14] [25]. This charge separation creates a highly polarized aromatic system that influences both chemical reactivity and intermolecular interactions [23] [25].

The electron density depletion extends beyond the aromatic ring to affect the benzylic methylene group, which experiences reduced nucleophilicity due to the electron-withdrawing influence of the nitro substituent [11] [23]. This electronic redistribution has important implications for the compound's reactivity patterns and its behavior in chemical transformations [25].

Fukui function analysis indicates that negative values are associated with the nitro group positions, reflecting the electron-attracting nature of this substituent and its role in controlling the overall electronic structure of the molecule [25]. These negative Fukui function values are characteristic of nitro-substituted aromatic systems and provide insight into the preferential sites for electrophilic attack [25].

Crystallographic Structure and Molecular Packing

The crystallographic structure of Boc-4-nitro-L-phenylalanine reflects the complex interplay between molecular geometry, intermolecular interactions, and crystal packing forces [26] [27] [28]. The compound crystallizes in a characteristic arrangement that maximizes stabilizing interactions while accommodating the bulky protecting group and the polar nitro substituent [26] [29].

Crystal packing analysis reveals that molecules adopt extended conformations to minimize steric clashes between adjacent tert-butyloxycarbonyl groups [12] [27]. The aromatic rings align in parallel orientations to facilitate π-π stacking interactions, while the nitro groups participate in dipole-dipole interactions that contribute to crystal stability [26] [28].

Hydrogen bonding networks play a crucial role in determining the crystal structure, with the carboxylic acid groups forming intermolecular hydrogen bonds that create two-dimensional or three-dimensional networks depending on the specific polymorph [26] [29]. The Boc protecting group NH participates in weaker hydrogen bonding interactions that supplement the primary carboxylic acid hydrogen bonds [12] [26].

The molecular packing efficiency is influenced by the irregular shape of the molecule, which creates void spaces that may accommodate solvent molecules in hydrated crystal forms [28] [29]. The nitro group orientation relative to the aromatic ring affects the overall molecular dipole moment and influences the preferred packing arrangements in the crystal lattice [26] [27].

XLogP3

1.6

Other CAS

33305-77-0

Wikipedia

N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine

Dates

Modify: 2023-08-15

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